molecular formula C8H6Cl3NO B1514432 1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one CAS No. 62871-48-1

1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one

Cat. No.: B1514432
CAS No.: 62871-48-1
M. Wt: 238.5 g/mol
InChI Key: FHWQPXIDUJZFQJ-UHFFFAOYSA-N
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Description

1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one is a chemical compound characterized by its unique molecular structure, which includes an amino group, two chlorine atoms, and a chloroethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one can be synthesized through several synthetic routes. One common method involves the chlorination of 4-amino-3,5-dichlorophenylacetone under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl₂) and a suitable solvent like dichloromethane (DCM).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one can be compared with other similar compounds, such as 4-amino-3,5-dichloroacetophenone and 2-chloro-4-aminoacetophenone. While these compounds share structural similarities, this compound is unique in its specific arrangement of functional groups, which contributes to its distinct chemical properties and applications.

Comparison with Similar Compounds

  • 4-Amino-3,5-dichloroacetophenone

  • 2-Chloro-4-aminoacetophenone

  • 4-Amino-2,6-dichlorophenol

This comprehensive overview highlights the significance of 1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWQPXIDUJZFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80796515
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80796515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62871-48-1
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80796515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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